molecular formula C16H12BrN3OS2 B11547370 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

Cat. No.: B11547370
M. Wt: 406.3 g/mol
InChI Key: ZCGIRQXNTDZBRB-GIJQJNRQSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole moiety. This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

    Thioether Formation: The benzothiazole derivative is then reacted with a suitable alkylating agent to introduce the thioether linkage.

    Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the corresponding hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 4-bromobenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Benzothiazole derivatives, including the compound , have been extensively studied for their pharmacological activities. Research indicates that they exhibit a range of biological effects:

  • Antimicrobial Activity : Several studies have reported that benzothiazole derivatives possess antibacterial and antifungal properties. For instance, compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide have shown efficacy against various bacterial strains and fungi .
  • Antitumor Effects : The compound may also have potential as an antitumor agent. Research has demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Analgesic and Anti-inflammatory Activities : Some studies highlight the analgesic and anti-inflammatory properties of these compounds, suggesting their potential use in pain management and inflammatory conditions .

Case Studies

Several case studies illustrate the application and effectiveness of this compound in various fields:

  • Antibacterial Study : A study conducted on a series of benzothiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness based on structural modifications .
  • Antitumor Activity Assessment : Another study evaluated the cytotoxic effects of benzothiazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives led to decreased cell viability and increased apoptosis markers .
  • Analgesic Effects : In a pharmacological study, a derivative similar to this compound was tested in animal models for pain relief. The findings suggested significant analgesic effects comparable to standard analgesics like ibuprofen .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone
  • 2-(1,3-benzothiazol-2-ylsulfanyl)ethanesulfonate

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is unique due to the presence of the 4-bromophenyl group and the Schiff base linkage. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzothiazole derivatives.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H14BrN3O3S
  • Molecular Weight : 450.28 g/mol
  • SMILES Notation : COC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)Br)O

The compound features a benzothiazole moiety linked to a hydrazone structure, which may contribute to its biological activity by facilitating interactions with biological macromolecules.

1. Antimicrobial Activity

Research indicates that compounds similar to this hydrazone exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives possess activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Preliminary data suggest that it can effectively scavenge free radicals, potentially reducing oxidative stress in biological systems.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound93%82%

3. Tyrosinase Inhibition

Tyrosinase inhibition is critical in treating hyperpigmentation disorders. Analogous compounds have demonstrated potent inhibitory effects on mushroom tyrosinase, with some exhibiting up to 220 times stronger inhibition compared to standard controls. This suggests potential applications in cosmetic formulations aimed at skin lightening.

4. Cytotoxicity Studies

In vitro studies using B16F10 murine melanoma cells have indicated that while some analogs show low cytotoxicity at concentrations below 20 µM, others may exhibit significant cytotoxic effects at lower concentrations. This highlights the need for careful evaluation of safety profiles when considering therapeutic applications.

AnalogConcentration (µM)Cell Viability (%)
120>90
22.5<50
320>85

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in clinical and preclinical settings:

  • Study on Tyrosinase Inhibition : A recent study demonstrated that specific analogs of the compound significantly reduced tyrosinase activity in B16F10 cells when stimulated with α-MSH and IBMX, suggesting their potential as therapeutic agents for skin pigmentation disorders .
  • Antioxidant Efficacy : Another study evaluated multiple analogs for their ability to scavenge DPPH radicals, with findings indicating that the tested compounds exhibited antioxidant activities comparable to vitamin C .

Properties

Molecular Formula

C16H12BrN3OS2

Molecular Weight

406.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12BrN3OS2/c17-12-7-5-11(6-8-12)9-18-20-15(21)10-22-16-19-13-3-1-2-4-14(13)23-16/h1-9H,10H2,(H,20,21)/b18-9+

InChI Key

ZCGIRQXNTDZBRB-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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